(4S)-4-Cyclohexylmethyl-L-glutamic acid
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Overview
Description
(2S,4S)-2-amino-4-(cyclohexylmethyl)pentanedioic acid is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-4-(cyclohexylmethyl)pentanedioic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a protected amino acid derivative with a cyclohexylmethyl halide, followed by deprotection and purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-amino-4-(cyclohexylmethyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(2S,4S)-2-amino-4-(cyclohexylmethyl)pentanedioic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S,4S)-2-amino-4-(cyclohexylmethyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-2-amino-4-(methyl)pentanedioic acid: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
(2S,4S)-2-amino-4-(ethyl)pentanedioic acid: Contains an ethyl group instead of a cyclohexylmethyl group.
Uniqueness
The cyclohexylmethyl group in (2S,4S)-2-amino-4-(cyclohexylmethyl)pentanedioic acid provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(2S,4S)-2-amino-4-(cyclohexylmethyl)pentanedioic acid |
InChI |
InChI=1S/C12H21NO4/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8/h8-10H,1-7,13H2,(H,14,15)(H,16,17)/t9-,10-/m0/s1 |
InChI Key |
MXSQZJNEEHYKAD-UWVGGRQHSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1CCC(CC1)CC(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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